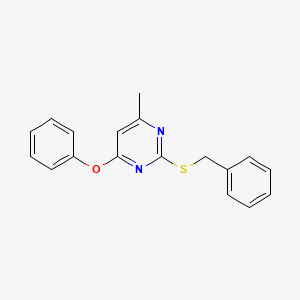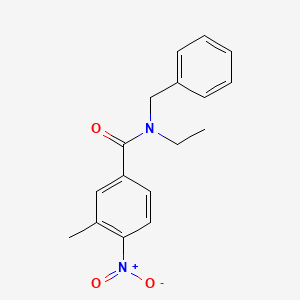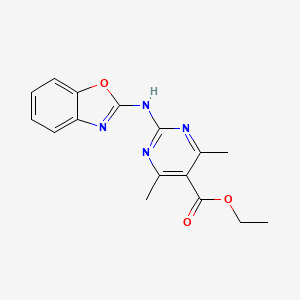
2-(benzylthio)-4-methyl-6-phenoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-4-methyl-6-phenoxypyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic compound that contains nitrogen and sulfur atoms in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
2-(Benzylthio)-4-methyl-6-phenoxypyrimidine has shown promising results in various scientific research applications. One of the significant applications is in the field of drug discovery and development. This compound has been found to have potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been found to have potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-4-methyl-6-phenoxypyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activity of certain transcription factors.
Biochemical and Physiological Effects:
2-(Benzylthio)-4-methyl-6-phenoxypyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(benzylthio)-4-methyl-6-phenoxypyrimidine in lab experiments include its potential as an anti-tumor and anti-inflammatory agent. Additionally, this compound has been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-4-methyl-6-phenoxypyrimidine. One of the significant directions is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, research is needed to optimize the synthesis method of this compound to make it more accessible for lab experiments and potential clinical applications.
Conclusion:
In conclusion, 2-(benzylthio)-4-methyl-6-phenoxypyrimidine is a promising compound that has potential applications in drug discovery and development. This compound has been found to have anti-tumor and anti-inflammatory properties, and its mechanism of action is not fully understood. Despite its limitations, further research on this compound could lead to the development of novel therapeutic agents for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-4-methyl-6-phenoxypyrimidine can be achieved through a multistep process. The first step involves the reaction of 4-methyl-6-phenoxypyrimidine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methyl-6-phenoxypyrimidin-2-yl benzyl ether. The next step involves the reaction of this intermediate with thiourea in the presence of a catalyst such as triethylamine. This reaction results in the formation of the final product, 2-(benzylthio)-4-methyl-6-phenoxypyrimidine.
Propriétés
IUPAC Name |
2-benzylsulfanyl-4-methyl-6-phenoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-12-17(21-16-10-6-3-7-11-16)20-18(19-14)22-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDFJYLDBMVHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-methyl-6-phenoxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5795738.png)

![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)
![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)

![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)
![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)
